molecular formula C22H28O2 B12687886 Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- CAS No. 38490-99-2

Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl-

Katalognummer: B12687886
CAS-Nummer: 38490-99-2
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: BKQRBKNZMLWPDY-GCJKJVERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethanone group, two phenyl groups, and an ethylhexyl ether group. It is used in various scientific and industrial applications due to its distinctive chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- typically involves the reaction of 2-ethylhexanol with diphenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted ethanones, alcohols, and various aromatic derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- is unique due to its combination of an ethanone group with two phenyl groups and an ethylhexyl ether group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

38490-99-2

Molekularformel

C22H28O2

Molekulargewicht

324.5 g/mol

IUPAC-Name

(2S)-2-[(2R)-2-ethylhexoxy]-1,2-diphenylethanone

InChI

InChI=1S/C22H28O2/c1-3-5-12-18(4-2)17-24-22(20-15-10-7-11-16-20)21(23)19-13-8-6-9-14-19/h6-11,13-16,18,22H,3-5,12,17H2,1-2H3/t18-,22+/m1/s1

InChI-Schlüssel

BKQRBKNZMLWPDY-GCJKJVERSA-N

Isomerische SMILES

CCCC[C@@H](CC)CO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Kanonische SMILES

CCCCC(CC)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.